SR9011
SR9011
SR9011 is a synthetic agonist of REV-ERB nuclear receptors that may lead to suppression of tumorigenesis processes. As an agonists of Rev-ErbAα, it has a half-maximum inhibitory concentration (IC50) = 790 nM for Rev-Erbα and IC50 = 560 nM for Rev-ErbAβ. SR9011 suppresses proliferation of the breast cancer cell lines regardless of their ER or HER2 status. SR9011 appears to pause the cell cycle of the breast cancer cells prior to M phase. It has been demonstrated that it is specifically lethal to cancer cells and oncogene-induced senescent cells, including melanocytic naevi, and has no effect on the viability of normal cells or tissues. It has also been reported that SR9011 increases metabolism, fat burning, and muscle growth in the lab.
Brand Name:
Vulcanchem
CAS No.:
1379686-29-9
VCID:
VC0543827
InChI:
InChI=1S/C23H31ClN4O3S/c1-2-3-4-12-25-23(29)27-13-11-19(16-27)15-26(14-18-5-7-20(24)8-6-18)17-21-9-10-22(32-21)28(30)31/h5-10,19H,2-4,11-17H2,1H3,(H,25,29)
SMILES:
CCCCCNC(=O)N1CCC(C1)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)[N+](=O)[O-]
Molecular Formula:
C23H31ClN4O3S
Molecular Weight:
479.04
SR9011
CAS No.: 1379686-29-9
Inhibitors
VCID: VC0543827
Molecular Formula: C23H31ClN4O3S
Molecular Weight: 479.04
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1379686-29-9 |
---|---|
Product Name | SR9011 |
Molecular Formula | C23H31ClN4O3S |
Molecular Weight | 479.04 |
IUPAC Name | 3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]-N-pentylpyrrolidine-1-carboxamide |
Standard InChI | InChI=1S/C23H31ClN4O3S/c1-2-3-4-12-25-23(29)27-13-11-19(16-27)15-26(14-18-5-7-20(24)8-6-18)17-21-9-10-22(32-21)28(30)31/h5-10,19H,2-4,11-17H2,1H3,(H,25,29) |
Standard InChIKey | PPUYOYQTTWJTIU-UHFFFAOYSA-N |
SMILES | CCCCCNC(=O)N1CCC(C1)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)[N+](=O)[O-] |
Appearance | Solid powder |
Description | SR9011 is a synthetic agonist of REV-ERB nuclear receptors that may lead to suppression of tumorigenesis processes. As an agonists of Rev-ErbAα, it has a half-maximum inhibitory concentration (IC50) = 790 nM for Rev-Erbα and IC50 = 560 nM for Rev-ErbAβ. SR9011 suppresses proliferation of the breast cancer cell lines regardless of their ER or HER2 status. SR9011 appears to pause the cell cycle of the breast cancer cells prior to M phase. It has been demonstrated that it is specifically lethal to cancer cells and oncogene-induced senescent cells, including melanocytic naevi, and has no effect on the viability of normal cells or tissues. It has also been reported that SR9011 increases metabolism, fat burning, and muscle growth in the lab. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | SR9011; SR 9011; SR-9011. |
Reference | 1: Geldof L, Deventer K, Roels K, Tudela E, Van Eeno P. In Vitro Metabolic Studies of REV-ERB Agonists SR9009 and SR9011. Int J Mol Sci. 2016 Oct 3;17(10). pii: E1676. PubMed PMID: 27706103; PubMed Central PMCID: PMC5085709. |
PubChem Compound | 57394021 |
Last Modified | Nov 11 2021 |
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